molecular formula C16H16N2O B1274067 (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 137975-18-9

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B1274067
CAS No.: 137975-18-9
M. Wt: 252.31 g/mol
InChI Key: KZYCNMIZJOEZLC-UHFFFAOYSA-N
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Description

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features both an aminophenyl group and a dihydroquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the reaction of 4-aminobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, while the dihydroquinolinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aminophenyl or quinolinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the material science industry, the compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the dihydroquinolinone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-aminophenyl)(2,3-dihydroquinolin-1(2H)-yl)methanone
  • (4-aminophenyl)(3,4-dihydroisoquinolin-1(2H)-yl)methanone
  • (4-aminophenyl)(3,4-dihydroquinolin-2(1H)-yl)methanone

Uniqueness

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the specific positioning of the aminophenyl and dihydroquinolinone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYCNMIZJOEZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388086
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137975-18-9
Record name (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137975-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 10% Pd-C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd-C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10% Pd--C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd--C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
[Compound]
Name
Pd--C
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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